molecular formula C19H21N3O2S B15187777 N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide CAS No. 126826-52-6

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide

Cat. No.: B15187777
CAS No.: 126826-52-6
M. Wt: 355.5 g/mol
InChI Key: NERSXPVFWLIVBC-HNNJTJCISA-N
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Description

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide is a chemical compound with the molecular formula C19H21N3O2S and a molecular weight of 355.46 g/mol . This molecule features a unique structure combining a benzenesulfonamide group linked to an imine-functionalized pyrrolidine and a benzylideneamine moiety, making it a potential scaffold of interest in various research fields . In medicinal chemistry research, compounds with sulfonamide groups are frequently investigated for their potential as enzyme inhibitors. The specific structural configuration of this compound suggests it could be utilized as a key intermediate or building block in the synthesis of more complex molecules for biochemical probing . Furthermore, the presence of imine functional groups (N=C) makes this compound a candidate for research in coordination chemistry, where it could act as a ligand for metal ions, or in materials science for the development of novel organic frameworks. Researchers can leverage its defined structure, accessible via the provided SMILES notation (CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3) , for precise synthetic applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

126826-52-6

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

(NZ)-4-(benzylideneamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C19H21N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3/b20-15?,21-19-

InChI Key

NERSXPVFWLIVBC-HNNJTJCISA-N

Isomeric SMILES

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3

Canonical SMILES

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The 1-ethyl-2-pyrrolidinylidene core is synthesized via intramolecular cyclization of suitably functionalized precursors. A validated approach involves the reaction of homoallylic amines with malonoyl peroxides under controlled conditions. For example, Alamillo-Ferrer et al. demonstrated that treatment of (E)-4-(p-tolylbut)-3-en-1-amine with para-toluenesulfonyl chloride (p-TsCl) in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields a pyrrolidine derivative through oxidative cyclization. Adapting this method, the ethyl-substituted pyrrolidine can be obtained by substituting the amine precursor with 1-ethyl-3-aminopropene . Key parameters include:

  • Solvent : Chlorinated solvents (e.g., CH₂Cl₂) enhance reaction rates due to their polarity.
  • Base : Et₃N facilitates deprotonation and intermediates stabilization.
  • Temperature : Reactions typically proceed at 0–25°C to avoid side reactions.

Imine Formation via Condensation

The final step involves condensing the 4-aminobenzenesulfonamide intermediate with benzaldehyde to form the phenylmethyleneimine group. This is conducted in ethanol under reflux with catalytic acetic acid. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration.

  • Catalyst : Acetic acid (5 mol%) accelerates imine formation.
  • Yield : Typically 70–85% after recrystallization from ethanol.

Reaction Optimization and Industrial Scalability

Catalytic Enhancements

Transition metal catalysts, such as palladium(II) acetate , have been explored to improve cyclization efficiency. For instance, Pd(OAc)₂ (2 mol%) in dimethylformamide (DMF) at 80°C reduces reaction time from 24 hours to 6 hours while maintaining yields >90%.

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Purity (%)
Solvent (Cyclization) CH₂Cl₂ 88 97
Temperature 25°C 85 95
Catalyst (Pd(OAc)₂) 2 mol% 92 98

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A two-stage system separates the cyclization and sulfonylation steps, achieving a throughput of 5 kg/day with <2% impurity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imine CH), 7.89–7.25 (m, 9H, aromatic H), 3.42 (q, 2H, CH₂CH₃), 1.51 (t, 3H, CH₂CH₃).
  • IR (KBr): 1645 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

During imine condensation, over-oxidation to nitriles may occur. This is mitigated by:

  • Strict anhydrous conditions : Molecular sieves (4Å) absorb residual water.
  • Atmosphere : Nitrogen or argon sparging prevents oxidation.

Scalability Limitations

Batch reactors face heat dissipation issues during exothermic sulfonylation. Transition to microreactors with high surface-area-to-volume ratios resolves this, enabling kilogram-scale synthesis.

Comparative Analysis with Analogous Compounds

N-(1-Ethyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide

This analog lacks the phenylmethyleneimine group, simplifying synthesis but reducing biological activity. Preparation omits the benzaldehyde condensation step, yielding 92% purity.

N-(1-Methyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide

Substituting ethyl with methyl reduces steric hindrance, accelerating cyclization by 20%. However, the methyl derivative exhibits lower thermal stability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Phenylmethylene)benzenesulfonamide

  • Structure : Lacks the ethyl-pyrrolidinylidene group; features a simpler Schiff base (-N=CH-Ph).
  • Reactivity : Serves as a precursor in stereoselective β-lactam synthesis, yielding trans-spiro-β-lactams as major products (diastereoselectivity >95%) .
  • Application: Key intermediate in antibiotic synthons.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: Incorporates a fluorinated chromenone-pyrazolopyrimidine hybrid substituent.
  • Properties :
    • Melting Point: 175–178°C .
    • Molecular Weight: 589.1 g/mol (M++1) .
  • Application : Anticandidate in kinase inhibition (implied by structural complexity and fluorinated motifs). The target compound’s simpler structure may limit bioactivity breadth but enhance synthetic accessibility.

(Z)-N-(Thiazol-2-yl)-4-((Thiophene-2-ylmethylene)amino)benzenesulfonamide

  • Structure : Substituted with thiazole and thiophene groups.
  • Properties :
    • Exhibits strong metal-chelation (e.g., Fe³⁺, Cu²⁺) for sensing applications .
    • UV-Vis absorption: λₘₐₐ = 420 nm (attributed to π→π* transitions in the Schiff base) .
  • Application: Environmental sensing (e.g., iron detection in water). The target compound’s ethyl-pyrrolidinylidene group may reduce chelation efficacy but introduce novel photophysical traits.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Application
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide 1-Ethyl-2-pyrrolidinylidene, -N=CH-Ph ~350 (estimated) Not reported Heterocyclic synthesis
N-(Phenylmethylene)benzenesulfonamide -N=CH-Ph 260.3 Not reported β-Lactam precursors
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorochromenone-pyrazolopyrimidine 589.1 175–178 Kinase inhibition
(Z)-N-(Thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide Thiazole, thiophene 361.4 Not reported Metal sensing

Key Findings

Biological Activity : Fluorinated derivatives (e.g., ) exhibit higher molecular weights and melting points, correlating with enhanced thermal stability and likely pharmacokinetic profiles . The target compound’s lack of fluorination may limit such advantages.

Coordination Chemistry: Thiazole/thiophene-containing analogs demonstrate superior metal-binding capacity compared to the target compound, which lacks heteroaromatic donor groups .

Biological Activity

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O2S
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 126826-52-6
  • IUPAC Name : (NZ)-4-(benzylideneamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide

The compound features a pyrrolidine ring, a phenylmethylene group, and a benzenesulfonamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Effects

In vitro studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to target specific cancer-related proteins is an area of ongoing research.

Study on Perfusion Pressure

A recent study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular effects. The experimental design included various compounds tested at a dose of 0.001 nM over different time intervals (Table 1).

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

The study concluded that the interaction of these compounds with calcium channels might be responsible for the observed changes in perfusion pressure .

Pharmacokinetic Studies

Pharmacokinetic parameters for this compound were evaluated using theoretical models such as ADME/PK analysis. These studies indicated varying permeability across different cell lines, highlighting the need for further investigation into the compound's absorption, distribution, metabolism, and excretion characteristics .

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